

## Application Notes and Protocols for Transdermal Absorption Enhancement with Sulfoxides

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Compound of Interest					
Compound Name:	Ethyl methyl sulfoxide				
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A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research was conducted to provide detailed application notes and protocols on the use of **ethyl methyl sulfoxide** (EMSO) as a transdermal absorption enhancer. However, a comprehensive search of scientific literature and databases revealed a significant lack of available data, quantitative studies, and established protocols specifically for **ethyl methyl sulfoxide** in this application. The vast majority of research on sulfoxide-based penetration enhancers has focused overwhelmingly on dimethyl sulfoxide (DMSO).

Therefore, to provide a valuable and actionable resource, this document will focus on the well-documented properties and applications of dimethyl sulfoxide (DMSO) as a transdermal absorption enhancer. The principles, mechanisms, and experimental protocols detailed herein for DMSO are foundational and may serve as a strong starting point for any potential investigation into other sulfoxide compounds like EMSO.

# Dimethyl Sulfoxide (DMSO) as a Transdermal Penetration Enhancer

Introduction:

Dimethyl sulfoxide (DMSO) is a highly effective and widely studied penetration enhancer used in topical and transdermal drug formulations.[1][2][3] Its ability to reversibly alter the barrier







properties of the stratum corneum allows for the enhanced delivery of a wide range of therapeutic agents across the skin.[1][3] DMSO is a polar, aprotic solvent that is miscible with water and many organic solvents, making it a versatile vehicle for both hydrophilic and lipophilic drugs.[2]

#### Mechanism of Action:

The primary mechanism by which DMSO enhances transdermal absorption involves its interaction with the stratum corneum, the outermost layer of the skin. This interaction leads to a temporary and reversible disruption of the highly organized lipid and protein structures within this barrier.

- Interaction with Lipids: DMSO is thought to interact with the polar head groups of the
  intercellular lipids in the stratum corneum. This disrupts the highly ordered lamellar structure
  of the lipids, leading to increased fluidity and the formation of transient pores, which
  facilitates drug diffusion.
- Interaction with Proteins: DMSO can also interact with the keratin filaments within the corneocytes. This interaction can cause conformational changes in the proteins, potentially opening up intracellular pathways for drug transport.
- Solvent Properties: As a solvent, DMSO can increase the solubility of a drug within the formulation and enhance its partitioning into the stratum corneum.[1]

Quantitative Data on Transdermal Enhancement with DMSO:

The following table summarizes quantitative data from various studies on the enhancement of transdermal drug delivery by DMSO.



Drug	Formulation	DMSO Concentration	Enhancement Ratio (Flux)	Reference
Estradiol	Transdermal Patch	Not specified (varied)	Up to 4-fold increase	[3]
Acyclovir	Microemulsion	10% (w/w)	Up to 107-fold increase (vs. aqueous solution)	
Vidarabine (ara- A)	Aqueous solution	90-100%	Substantial increase	[4]
Azelnidipine	Transdermal Patch	2-5% (v/v)	Concentration- dependent increase	[5]
5-Fluorouracil	Cream	Not specified	Superior absorption compared to controls	[6]

## **Experimental Protocols**

1. In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the effect of DMSO on the transdermal permeation of a model drug.

#### Materials:

- Franz diffusion cells
- Full-thickness skin from a suitable animal model (e.g., porcine ear skin, rodent skin) or human cadaver skin
- Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)



- Test formulation containing the drug and DMSO
- Control formulation (without DMSO)
- · Magnetic stirrer and stir bars
- Water bath or heating block to maintain 32°C
- · Syringes and needles for sampling
- Analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS)

#### Procedure:

- Skin Preparation:
  - Excise the skin and remove any subcutaneous fat and hair.
  - Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
  - Equilibrate the skin sections in PBS for 30 minutes before mounting.
- Franz Cell Assembly:
  - Mount the skin section between the donor and receptor compartments of the Franz cell,
     with the stratum corneum facing the donor compartment.
  - Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
  - Place a small magnetic stir bar in the receptor compartment.
- Equilibration:
  - Place the assembled Franz cells in a water bath or on a heating block maintained at 32°C.
  - Allow the system to equilibrate for at least 30 minutes, with the receptor solution stirring.
- Dosing:



 Apply a precise amount of the test or control formulation to the surface of the skin in the donor compartment.

#### Sampling:

- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

#### Sample Analysis:

Analyze the collected samples for drug concentration using a validated analytical method.

#### Data Analysis:

- Calculate the cumulative amount of drug permeated per unit area of skin at each time point.
- Plot the cumulative amount of drug permeated versus time.
- Determine the steady-state flux (Jss) from the linear portion of the plot.
- Calculate the enhancement ratio by dividing the flux of the test formulation by the flux of the control formulation.

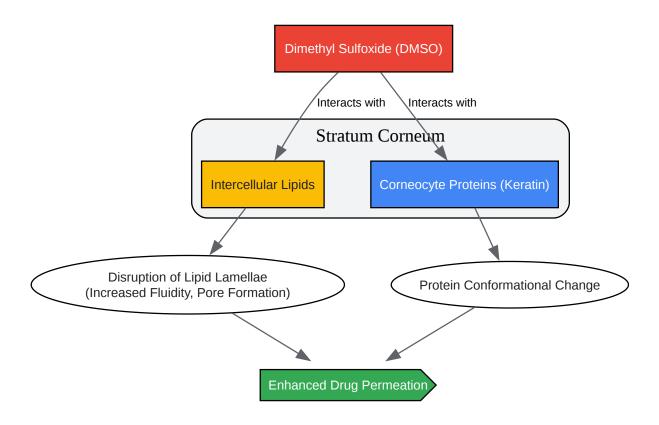
## **Visualizations**



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Caption: In Vitro Skin Permeation Experimental Workflow.





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